6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8OS2/c1-22-8-4-2-7(3-5-8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVWAFSMXRBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route starts with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate halomethyl derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-methoxyphenyl-1,3,5-triazine-2,4-diamine under suitable conditions to yield the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring undergoes nucleophilic substitution at the C-2 and C-4 positions due to electron-withdrawing effects from adjacent amine groups.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group attached to the triazine participates in electrophilic substitution:
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Nitration : Concentrated HNO/HSO introduces nitro groups at the para position relative to methoxy.
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Sulfonation : Oleum (fuming HSO) yields sulfonic acid derivatives, enhancing solubility .
Key observation : Methoxy groups direct electrophiles to the ortho/para positions, but steric hindrance from the triazine-thiadiazole scaffold limits substitution patterns .
Cyclization and Heterocycle Formation
The thiadiazole moiety facilitates cyclization under acidic or basic conditions:
| Reagent | Product | Application |
|---|---|---|
| POCl3_33 | Thiadiazolo[3,2-b]-1,3,5-triazin-7-ium chloride | Intermediate for anticancer agents |
| Hydrazine hydrate | Triazolo-thiadiazine fused heterocycles | Antimicrobial scaffolds |
Oxidation and Reduction
-
Oxidation :
-
Reduction :
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NaBH reduces nitro groups to amines, enabling further functionalization.
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Metal Coordination Complexes
The compound acts as a polydentate ligand, coordinating with transition metals via:
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Thiadiazole sulfur and nitrogen atoms.
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Triazine amine groups.
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Cu(II) | S, N (thiadiazole) | Anticancer agents |
| Pt(II) | N (triazine) | Catalysts for Suzuki coupling |
Biological Activity-Linked Reactivity
In pharmacological contexts, the compound undergoes enzymatic transformations:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring thiadiazole and triazine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity.
Anticancer Properties
Several studies have explored the anticancer potential of triazine derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a case study involving human breast cancer cells (MCF-7) highlighted that the compound significantly reduced cell viability at micromolar concentrations.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), has been investigated. Inhibitors of DHFR are crucial in cancer therapy and antimicrobial treatments. Research has shown that modifications to the thiadiazole moiety can enhance binding affinity to the enzyme.
Herbicidal Activity
Compounds similar to 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine have been evaluated for their herbicidal properties. Research indicates that these compounds can effectively inhibit the growth of certain weed species by disrupting photosynthesis or other metabolic pathways.
Plant Growth Regulators
Studies have also suggested that this compound can act as a plant growth regulator. It has been observed to promote root development and enhance nutrient uptake in various crops. This application is particularly beneficial in sustainable agriculture practices.
Photovoltaic Materials
The incorporation of triazine-based compounds in organic photovoltaic cells has been explored due to their electronic properties. Research shows that these compounds can improve charge transport and stability in solar cell applications.
Coatings and Polymers
The compound's unique chemical structure allows it to be used as an additive in coatings and polymers. It enhances resistance to UV degradation and improves mechanical properties. Case studies have documented its effectiveness in industrial coatings where durability is crucial.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Significant efficacy against bacteria and cancer cells |
| Agriculture | Herbicides, plant growth regulators | Effective growth inhibition of weeds; promotes root development |
| Material Science | Organic photovoltaics, coatings | Improved charge transport in solar cells; enhanced durability in coatings |
Mechanism of Action
The mechanism of action of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes . In cancer cells, the compound may inhibit key enzymes involved in cell division and proliferation, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound’s analogs differ in substituents on the thiadiazole/triazine rings or replacement of the thiadiazole with other heterocycles. Key examples include:
Physicochemical Properties
- Lipophilicity (LogP): The parent compound’s XLogP3 is estimated at ~4.5–5.2 (similar to ’s analog with XLogP3 = 5.2). Replacing the 5-amino group with methyl () increases hydrophobicity, while benzothiazole () may enhance π-π interactions but reduce solubility .
- Hydrogen Bonding: The 5-amino group in the parent compound provides two H-bond donors (NH₂) and 8–11 acceptors (triazine N, thiadiazole S/N), comparable to triazole analogs () but superior to methyl-substituted thiadiazoles .
Biological Activity
The compound 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a novel hybrid molecule that combines the biological activities associated with both the thiadiazole and triazine scaffolds. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 346.43 g/mol. Its structural components include a 1,3,4-thiadiazole moiety known for diverse biological activities and a 1,3,5-triazine core that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N8S2 |
| Molecular Weight | 346.43 g/mol |
| InChI | InChI=1S/C13H14N8S2/... |
| InChIKey | FFLOXKRRXIQQHS-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. For example:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Exhibits antifungal activity against Aspergillus niger and Candida albicans .
A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole, indicating enhanced efficacy .
Anticancer Activity
The triazine component of the compound is associated with anticancer properties. A study evaluating various triazine derivatives found that compounds similar to this hybrid exhibited cytotoxic effects on cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and disruption of cellular metabolism .
In vitro studies have shown that the compound can induce apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory Activity
The presence of the thiadiazole moiety contributes to anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The potential for this compound to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed several thiadiazole derivatives against clinical isolates of pathogens. The compound demonstrated superior activity against resistant strains compared to conventional antibiotics .
- Cytotoxicity in Cancer Models : In a recent investigation involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), the compound exhibited IC50 values suggesting significant cytotoxicity .
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .
Q & A
Q. What are the optimized synthetic routes for 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine?
- Methodological Answer : The compound can be synthesized via multi-step cyclocondensation and functionalization. For example:
React 5-amino-1,3,4-thiadiazole-2-thiol with a methylene donor (e.g., chloromethyl-triazine intermediate) under alkaline conditions (NaOH) to form the thioether linkage .
Couple the intermediate with 4-methoxyaniline via nucleophilic aromatic substitution, using polar aprotic solvents (DMF) and catalysts like triethylamine to enhance regioselectivity .
Purification typically involves column chromatography with silica gel and recrystallization from acetone or ethanol .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (as in ) confirms bond lengths, angles, and intramolecular interactions (e.g., C–H···N hydrogen bonds that stabilize planar conformations) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments, such as methoxy (-OCH₃) at δ 3.7–3.9 ppm and aromatic protons of the triazine and thiadiazole moieties .
- Mass spectrometry : High-resolution MS (EI or ESI) verifies the molecular ion peak (e.g., m/z ~460–470 for C₁₃H₁₄N₈OS₂) .
Q. What computational tools are recommended for predicting reaction pathways during synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with Gaussian or ORCA) model transition states and regioselectivity in cyclocondensation steps. Software like COMSOL Multiphysics integrates reaction kinetics and thermodynamics for process optimization . Machine learning platforms (e.g., ICReDD’s reaction path search) reduce trial-and-error by analyzing experimental-data feedback loops .
Advanced Research Questions
Q. How to resolve contradictions in observed vs. predicted bioactivity data?
- Methodological Answer :
- Re-evaluate assay conditions : Ensure biological tests (e.g., antimicrobial MIC assays) use standardized inoculum sizes and solvent controls to avoid false negatives .
- Computational validation : Compare docking simulations (AutoDock Vina) with experimental IC₅₀ values. Discrepancies may arise from unaccounted solvation effects or protein flexibility .
- Stereochemical analysis : Verify if unexpected intramolecular hydrogen bonding (e.g., planarization via C–H···N interactions) alters bioavailability .
Q. What strategies improve regioselectivity in functionalizing the triazine core?
- Methodological Answer :
- Solvent-free synthesis : Minimize side reactions by avoiding polar solvents that promote undesired nucleophilic attacks .
- Directed metalation : Use Pd-catalyzed cross-coupling to selectively introduce the 4-methoxyphenyl group at the triazine C-6 position .
- Protecting groups : Temporarily block reactive sites on the thiadiazole ring (e.g., tert-butoxycarbonyl [BOC]) during triazine functionalization .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
Modify substituents : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects on bioactivity .
Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate scaffold-specific activity .
Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the triazine N-2 position) .
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values .
- ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., Tukey’s HSD for p < 0.05 significance) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outlier compounds .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use Minitab or JMP to screen factors (temperature, solvent ratio, catalyst loading) via fractional factorial designs .
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) to prevent decomposition .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Conflict Resolution in Structural Data
Q. How to address discrepancies between computational and crystallographic bond lengths?
- Methodological Answer :
- Basis set optimization : Recalculate DFT geometries with larger basis sets (e.g., def2-TZVP) and dispersion corrections (D3BJ) .
- Thermal ellipsoid analysis : Check if crystallographic disorder or thermal motion artificially elongates bonds .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking) that may distort bond metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
